molecular formula C20H18FN3O3S B2595692 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895784-19-7

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2595692
CAS No.: 895784-19-7
M. Wt: 399.44
InChI Key: PMVRBVOMXJNVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide is a synthetic organic compound featuring a thiazole ring, a fluorophenyl group, and a methoxyphenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a 3-fluorophenyl-substituted α-haloketone with thiourea under reflux conditions in ethanol.

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.

    Amidation: The final step involves the reaction of the alkylated thiazole with 3-methoxyphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially the fluorophenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or photonic properties.

Biology and Medicine

    Antimicrobial Agents: Due to the presence of the thiazole ring, the compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.

    Anti-inflammatory Agents: The fluorophenyl and methoxyphenyl groups may contribute to anti-inflammatory activity, making it a candidate for drug development.

Industry

    Dyes and Pigments: The compound’s structure allows for potential use in the synthesis of dyes and pigments with specific color properties.

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide: Similar structure but with a different position of the fluorine atom.

    N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide: Chlorine substituent instead of fluorine.

    N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide: Different position of the methoxy group.

Uniqueness

The unique combination of the 3-fluorophenyl and 3-methoxyphenyl groups in N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-17-7-3-6-15(11-17)23-19(26)18(25)22-9-8-16-12-28-20(24-16)13-4-2-5-14(21)10-13/h2-7,10-12H,8-9H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVRBVOMXJNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.